Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . This compound features a thiazole ring substituted with a methyl ester, a chlorine atom, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroacetophenone with thiourea in the presence of a base, followed by esterification with methanol . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives with potential changes in biological activity.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Formation of 4-chloro-3-phenyl-1,2-thiazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate: Known for its diverse biological activities.
2-Aminothiazole: Another thiazole derivative with significant antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the ester group allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
110919-39-6 |
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Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H8ClNO2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LFVWDCDILCRBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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